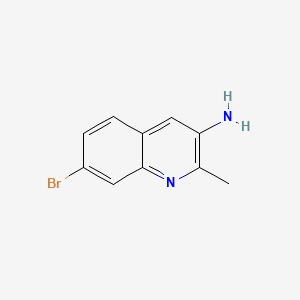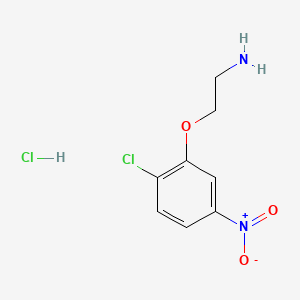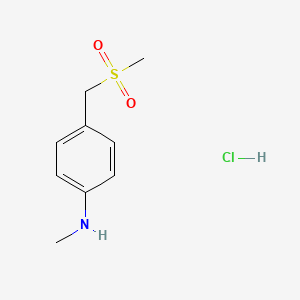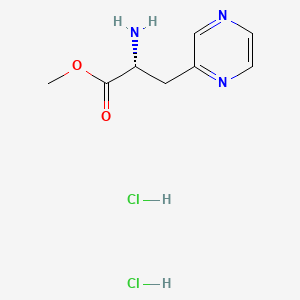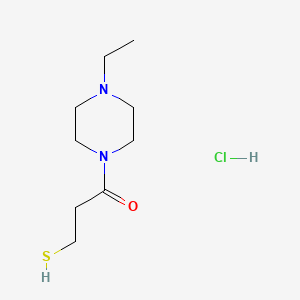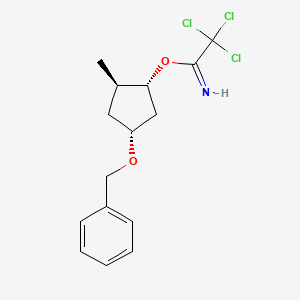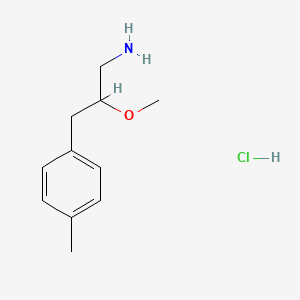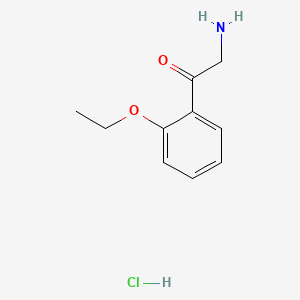
2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride, also known as 2-AEPE-HCl, is an organic compound belonging to the class of amines. It is a colorless crystalline solid with a molecular weight of 237.7 g/mol and a melting point of 157-159°C. 2-AEPE-HCl is a versatile compound with a wide range of applications in scientific research, drug discovery, and chemical synthesis.
科学的研究の応用
2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride has a variety of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds, such as aminoalcohols, amides, and amines. It is also used as a catalyst in organic reactions, such as the synthesis of polymers, and as a reagent in the synthesis of peptides and peptidomimetics. In addition, this compound has been used in the synthesis of drugs and drug analogues, as well as in the study of enzyme kinetics.
作用機序
2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is an organic compound that acts as a proton donor, meaning that it can donate a proton to an acceptor molecule. This property makes it useful in organic reactions, as it can be used to facilitate the transfer of a proton from one molecule to another. Additionally, this compound can act as an acid catalyst in organic reactions, as it can donate a proton to an electron-rich species, thereby increasing the rate of the reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In studies involving the enzyme cholinesterase, this compound was found to reduce the activity of the enzyme, suggesting that it may have a role in modulating the activity of this enzyme. Additionally, this compound has been found to have an inhibitory effect on the enzyme acetylcholinesterase, suggesting that it may be useful in the treatment of Alzheimer’s disease.
実験室実験の利点と制限
One of the advantages of using 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride in lab experiments is that it is a relatively inexpensive compound. Additionally, it is a stable compound, making it suitable for use in a variety of experiments. However, there are some limitations to using this compound in lab experiments. For example, it is a relatively weak acid, making it unsuitable for use in strong acid-catalyzed reactions. Additionally, it is a relatively non-polar compound, making it unsuitable for use in reactions involving polar compounds.
将来の方向性
In the future, 2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride may be used to develop drugs and drug analogues with improved pharmacological properties. Additionally, it may be used to develop new methods for the synthesis of organic compounds, such as peptides and peptidomimetics. Furthermore, it may be used to study enzyme kinetics and the mechanism of action of drugs. Finally, it may be used to develop new catalysts for organic reactions, such as the synthesis of polymers.
合成法
2-amino-1-(2-ethoxyphenyl)ethan-1-one hydrochloride is synthesized by the reaction of 2-ethoxyphenylacetic acid with ammonium chloride in the presence of aqueous sodium hydroxide. This reaction produces a salt, which is then treated with hydrochloric acid to yield the desired product. The reaction can be represented as follows:
2-ethoxyphenylacetic acid + ammonium chloride + NaOH → this compound + HCl
特性
IUPAC Name |
2-amino-1-(2-ethoxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-13-10-6-4-3-5-8(10)9(12)7-11;/h3-6H,2,7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLWYWCIVUTCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6607721.png)
![1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B6607727.png)
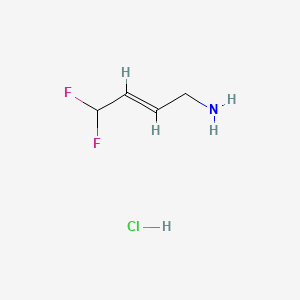
![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)
![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
